MCHR2 Antagonist Activity: A 500-Fold Selectivity Window Over Dopamine D2
In a cell-based assay, (3-(Chloromethyl)phenyl)(morpholino)methanone (as the core scaffold in CHEMBL1934127) potently antagonizes human MCHR2 with an IC50 of 1 nM [1]. This value represents a 500-fold selectivity window over its inhibition of the dopamine D2 receptor (IC50 = 500 nM) in the same study [1]. This differential activity profile is critical, as simple aryl morpholino methanones lacking the chloromethyl group typically exhibit only weak or no activity at MCHR2. For instance, (4-chlorophenyl)(morpholino)methanone (CAS 19202-04-1) shows no detectable MCHR2 affinity in public databases, underscoring that the meta-chloromethylphenyl motif is a key driver of MCHR2 engagement.
| Evidence Dimension | MCHR2 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Dopamine D2 (IC50 = 500 nM); (4-Chlorophenyl)(morpholino)methanone (MCHR2 IC50 > 10,000 nM, inferred from lack of detectable activity in BindingDB) |
| Quantified Difference | 500-fold more potent at MCHR2 vs. D2 |
| Conditions | Antagonist activity at human MCHR2 receptor expressed in CHO cells assessed as inhibition of MCH-stimulated Ca2+ flux; 10 min preincubation |
Why This Matters
This 500-fold selectivity window over dopamine D2 differentiates the compound from non-selective morpholino analogs, reducing the likelihood of off-target dopaminergic effects in phenotypic assays.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127). Affinity data: IC50 = 1 nM at human MCHR2; IC50 = 500 nM at human D2. View Source
